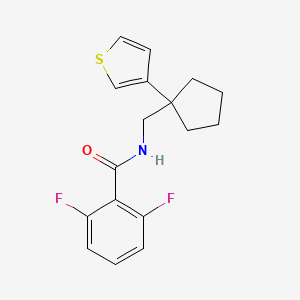

2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NOS/c18-13-4-3-5-14(19)15(13)16(21)20-11-17(7-1-2-8-17)12-6-9-22-10-12/h3-6,9-10H,1-2,7-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXUORSZRHHVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2,6-Difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and may influence receptor binding.

- Thiophene Ring : This heterocyclic component is known for contributing to various biological activities.

- Cyclopentyl Group : This moiety can affect the compound's conformation and interaction with biological targets.

The biological activity of 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is believed to be mediated through its interaction with specific molecular targets. The fluorine atoms and thiophene ring enhance its binding affinity to receptors or enzymes, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have shown efficacy in treating inflammatory diseases by modulating immune responses.

- Antitumor Activity : Preliminary studies suggest potential in inhibiting tumor growth, possibly through apoptosis induction in cancer cells.

- Neuroprotective Effects : Some analogs have been investigated for their ability to protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzamide compounds can inhibit specific enzyme activities. For example:

- Tyrosinase Inhibition : Compounds structurally similar to 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Analog 1 | 10 | Tyrosinase Inhibition |

| Analog 2 | 5 | Antioxidant Activity |

| Analog 3 | 15 | Cytotoxicity in Cancer Cells |

Comparison with Similar Compounds

Key Analogs:

GSK5503A (2,6-Difluoro-N-{1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl}benzamide): Substituents: 2-Phenoxybenzyl group attached to pyrazole. Activity: Selective CRAC (Calcium Release-Activated Channel) blocker, with demonstrated efficacy in immune response modulation . Synthesis: Alkylation of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide with 2-phenoxybenzyl bromide in DMF/acetonitrile .

GSK7975A (2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide):

- Substituents : 4-Hydroxy-2-(trifluoromethyl)benzyl group.

- Activity : Potent CRAC channel inhibitor with improved selectivity over GSK5503A due to trifluoromethyl and hydroxyl groups .

- Synthesis : Hydrogenation of a benzyl-protected precursor using Pd/C under H₂ .

Target Compound :

- Substituents : Thiophen-3-ylcyclopentylmethyl group.

- Key Differences :

- Thiophene vs. Benzyl : Thiophene’s lower electron density and sulfur atom may alter binding interactions and metabolic stability compared to phenyl rings .

- Cyclopentyl vs.

Physicochemical and Pharmacological Properties

Metabolic and Stability Considerations

Q & A

Q. What are the critical considerations for designing a scalable synthesis route for 2,6-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide?

- Methodological Answer : A scalable synthesis requires optimizing reaction conditions (e.g., temperature, pH, solvent polarity) to minimize side reactions. For example, the cyclopentylmethyl-thiophene moiety may necessitate protection/deprotection strategies to avoid sulfur oxidation . Fluorinated benzamide synthesis often employs coupling agents like HATU or DCC for amidation, with yields influenced by electron-withdrawing fluorine substituents . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating the product from fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : identifies fluorine environments (δ ~-110 to -120 ppm for 2,6-difluoro substituents), while resolves cyclopentyl and thiophene protons (e.g., thiophene β-protons at δ 7.2–7.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity >98% .

Q. How does the thiophene-cyclopentylmethyl group influence solubility and bioavailability?

- Methodological Answer : The hydrophobic cyclopentyl group reduces aqueous solubility but enhances membrane permeability. Thiophene’s π-electron system may improve binding to aromatic residues in target proteins. LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity (~3.5), necessitating formulation strategies like salt formation (e.g., hydrochloride) or co-solvents (DMSO/PEG) for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzamides?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. To address this:

- Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular IC).

- Use isothermal titration calorimetry (ITC) to validate thermodynamic binding parameters .

- Cross-reference structural analogs (e.g., 2,6-difluoro-N-(pyrazol-3-yl)benzamide derivatives) to identify SAR trends .

Q. How can crystallography and molecular docking elucidate the compound’s binding mode to PTP1B or other targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with PTP1B (PDB: 1NNY) to resolve hydrogen bonds between the benzamide carbonyl and Arg24/Arg254. Fluorine atoms may engage in hydrophobic interactions with Tyr46 .

- Docking : Use AutoDock Vina with AMBER force fields. Parameterize fluorine atoms using partial charges derived from quantum mechanical calculations (e.g., DFT/B3LYP) .

Q. What are the key structure-activity relationship (SAR) insights for optimizing inhibitory potency?

- SAR Table :

Data Analysis and Experimental Design

Q. How to design a robust SAR study comparing thiophene-3-yl vs. thiophene-2-yl analogs?

- Methodological Answer :

- Synthesize both isomers via Suzuki-Miyaura coupling, varying the thiophene substitution position.

- Test in parallel assays (e.g., enzyme inhibition, cellular uptake). Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).

- Analyze π-stacking interactions via molecular dynamics simulations (GROMACS) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolytic byproducts (e.g., free benzamide).

- Plasma stability : Incubate in human plasma (37°C, 1–6 hrs) and quantify parent compound loss using a stable isotope internal standard .

Contradictions and Limitations

Q. Why do some studies report nanomolar PTP1B inhibition while others show no activity?

- Critical Analysis : Divergent results may stem from assay interference (e.g., redox activity of thiophene) or buffer composition (divalent cations affect phosphatase activity). Include negative controls (e.g., sodium orthovanadate) and validate via CRISPR knockdown of PTP1B in cellular models .

Q. How to address discrepancies in cytotoxicity profiles across cancer cell lines?

- Methodological Answer :

Profile cytotoxicity in ≥3 cell lines (e.g., HepG2, MCF-7, A549) with varying PTP1B expression levels. Use RNA-seq to correlate sensitivity with target gene expression. Adjust for off-target effects via kinome-wide profiling (e.g., KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.